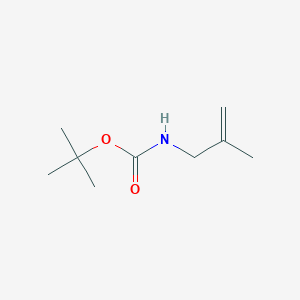

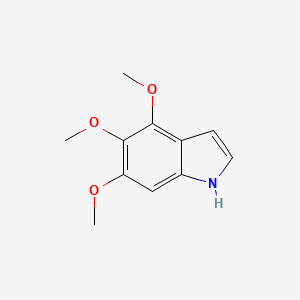

![molecular formula C7H5BrN4 B1281954 2-Bromo-6-methylpyrazino[2,3-b]pyrazine CAS No. 91225-51-3](/img/structure/B1281954.png)

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

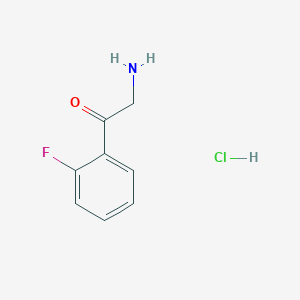

2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a compound that is part of a broader class of pyrazine derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound itself is characterized by the presence of a bromine atom and a methyl group attached to a pyrazine ring, which is a heterocyclic aromatic compound with nitrogen atoms at the 1 and 4 positions.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been reported in the literature. For instance, an efficient synthesis of 2-bromo-5-methylpyrazine, a compound similar to 2-bromo-6-methylpyrazino[2,3-b]pyrazine, involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding amide, followed by Hofmann degradation to yield the amine compound. This amine is then diazotized and subsequently brominated to produce the target compound . Although the exact synthesis of 2-bromo-6-methylpyrazino[2,3-b]pyrazine is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be quite complex, and their analysis often requires advanced techniques such as spectroscopy. For example, the crystal structures of related compounds, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, have been determined, revealing specific dihedral angles between the thienyl rings and the pyridopyrazine moiety . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, leading to a wide range of products. The synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} demonstrates the reactivity of brominated pyrazine compounds. These target compounds are formed through reactions involving 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol or by reacting 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol with di- and poly(bromo) compounds . These reactions highlight the versatility of brominated pyrazines as precursors in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, compounds like 2,3,7,8-tetracyano-5,10-dihydrodipyrazino[2,3-b:2',3'-e]pyrazine exhibit strong fluorescence in solution and, in some cases, even in the solid state. This is attributed to their intramolecular charge-transfer chromophoric system, which is significant for evaluating their potential as emitters in electroluminescence devices . While the specific properties of 2-bromo-6-methylpyrazino[2,3-b]pyrazine are not detailed, the properties of structurally related compounds provide insights into what can be expected in terms of reactivity, stability, and potential applications.

Scientific Research Applications

Corrosion Inhibition

2-Bromo-6-methylpyrazino[2,3-b]pyrazine and its derivatives have been studied for their potential as corrosion inhibitors. The adsorption properties of related pyrazine compounds on steel surfaces have been investigated using quantum chemical calculation and molecular dynamics simulation. These studies reveal that pyrazine derivatives like 2-amino-5-bromopyrazine (ABP) show promising results in preventing steel corrosion, with their effectiveness being validated through both theoretical and experimental outcomes (Obot & Gasem, 2014), (Saha et al., 2016).

Structural Analysis

Studies have also been conducted on the crystal structures of pyrazine derivatives. For instance, the structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its bromo derivative have been analyzed, providing insights into the molecular configuration and dihedral angles of the thienyl rings to the pyridopyrazine moiety (Popek & Crundwell, 2019).

Optoelectronic Material Development

Pyrazine is recognized as a crucial molecular scaffold in organic optoelectronic materials. Efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been reported, indicating that these compounds, especially the 1,7-derivatives, could be promising materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

properties

IUPAC Name |

2-bromo-6-methylpyrazino[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVAQAIJCWLXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)N=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536614 |

Source

|

| Record name | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |

CAS RN |

91225-51-3 |

Source

|

| Record name | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

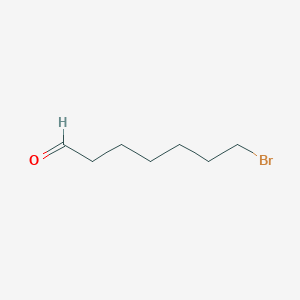

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

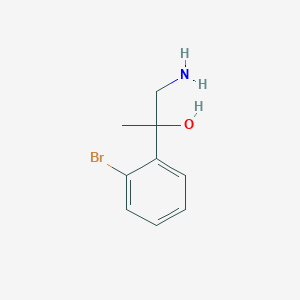

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

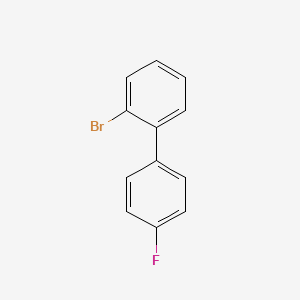

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)